10-Debc hydrochloride

Vue d'ensemble

Description

L'inhibiteur d'Akt X est un inhibiteur de petite molécule qui cible la sérine/thréonine kinase Akt, également connue sous le nom de protéine kinase B. Akt est un composant essentiel de la voie de signalisation de la phosphoinositide 3-kinase (PI3K), qui joue un rôle crucial dans la régulation de la croissance, de la prolifération, de la survie et du métabolisme des cellules. Une dysrégulation de la signalisation d'Akt est fréquemment associée à divers cancers, ce qui fait des inhibiteurs d'Akt de précieux agents thérapeutiques en oncologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur d'Akt X implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et des réactions de couplage finales. Une voie de synthèse courante implique l'utilisation d'un échafaudage de phénylurée ou de phénylamide, qui est ensuite modifié par diverses réactions chimiques pour obtenir la structure d'inhibiteur souhaitée . Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour optimiser le rendement et la pureté.

Méthodes de production industrielle : La production industrielle de l'inhibiteur d'Akt X implique le passage à l'échelle de la synthèse en laboratoire à une échelle plus importante, garantissant la cohérence et la qualité. Ce processus comprend des mesures rigoureuses de contrôle qualité, des étapes de purification telles que la cristallisation ou la chromatographie, et le respect des Bonnes pratiques de fabrication (BPF) pour s'assurer que le produit final répond aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur d'Akt X subit plusieurs types de réactions chimiques, notamment :

Réduction : Implique l'élimination d'atomes d'oxygène ou l'addition d'atomes d'hydrogène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Nucléophiles comme les amines ou les thiols, électrophiles comme les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans l'inhibiteur d'Akt X et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de recherche scientifique

L'inhibiteur d'Akt X a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

L'inhibiteur d'Akt X exerce ses effets en se liant au site actif de la kinase Akt, empêchant ainsi son activation et la phosphorylation subséquente des cibles en aval. Cette inhibition perturbe la voie de signalisation PI3K/Akt/cible mammalienne de la rapamycine (mTOR), entraînant une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une diminution de la croissance tumorale . Les cibles moléculaires de l'inhibiteur d'Akt X comprennent le domaine d'homologie de la pleckstrine et le domaine de la kinase d'Akt, qui sont essentiels à son activation et à sa fonction .

Applications De Recherche Scientifique

Cancer Therapy Applications

Mechanism of Action:

10-DEBC inhibits Akt/PKB activity, leading to the suppression of downstream signaling pathways such as mTOR and p70 S6 kinase, which are critical for cell growth and survival. This inhibition can induce apoptosis in cancer cells.

Case Studies:

- Rhabdomyosarcoma: In vitro studies have shown that 10-DEBC induces apoptosis in rhabdomyosarcoma cells with an IC50 ranging from 2 to 6 μM. This suggests its potential as a therapeutic agent in treating this aggressive cancer type .

- Glioblastoma: Recent research indicates that 10-DEBC enhances the cytotoxic effects of menadione and ascorbic acid on glioblastoma cells (U251). The compound increases oxidative stress and autophagic flux, leading to enhanced cell death in combination therapies .

Infectious Disease Treatment

Targeting Mycobacterium abscessus:

10-DEBC has shown promise against Mycobacterium abscessus, a pathogen known for its resistance to conventional antimicrobial therapies. Studies have demonstrated that 10-DEBC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus without causing cytotoxicity to human macrophages .

In Vitro Efficacy:

- The compound operates effectively under anaerobic conditions and can penetrate biofilms, which are often associated with chronic infections. Its efficacy was assessed using a surrogate caseum binding assay, yielding an IC50 of approximately 5.8 μg/mL against intracellular M. abscessus .

Research Applications

Signal Pathway Studies:

10-DEBC is utilized in research to dissect the roles of the Akt signaling pathway in various biological contexts. By inhibiting Akt activity, researchers can better understand the implications of this pathway in diseases such as cancer and metabolic disorders.

Combination Therapies:

The compound's ability to enhance the effects of other treatments (e.g., menadione and ascorbic acid) highlights its potential role in developing combination therapies aimed at increasing treatment efficacy against resistant cancer types .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of Akt/PKB signaling | Induces apoptosis in rhabdomyosarcoma cells; enhances glioblastoma treatment efficacy |

| Infectious Diseases | Inhibits growth of M. abscessus | Effective against resistant strains; non-toxic to human macrophages |

| Research Applications | Dissects Akt signaling roles | Enhances understanding of cancer biology; aids in developing combination therapies |

Mécanisme D'action

Akt inhibitor X exerts its effects by binding to the active site of the Akt kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The molecular targets of Akt inhibitor X include the pleckstrin homology domain and the kinase domain of Akt, which are essential for its activation and function .

Comparaison Avec Des Composés Similaires

L'inhibiteur d'Akt X peut être comparé à d'autres composés similaires, tels que :

Miransertib (ARQ 092) : Un inhibiteur allostérique qui interfère avec le recrutement membranaire d'Akt médié par le domaine d'homologie de la pleckstrine.

Capivasertib (AZD5363) : Un inhibiteur compétitif de l'ATP qui cible le domaine de la kinase d'Akt et a montré une efficacité dans les essais cliniques pour divers cancers.

Unicité : L'inhibiteur d'Akt X est unique en termes d'affinité de liaison spécifique et de sélectivité pour la kinase Akt, ce qui en fait un outil précieux pour étudier la voie de signalisation PI3K/Akt et développer des thérapies anticancéreuses ciblées .

Liste de composés similaires :

- Miransertib (ARQ 092)

- MK-2206

- Capivasertib (AZD5363)

- Ipatasertib

- Afuresertib

Activité Biologique

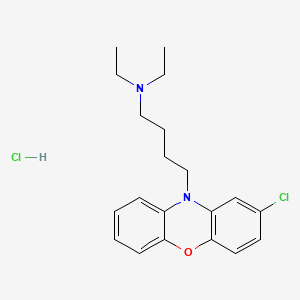

10-DEBC hydrochloride, chemically known as 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride, is a selective inhibitor of the Akt/PKB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease contexts. Its biological activity primarily revolves around inhibiting cell growth and inducing apoptosis in various cancer cell lines, as well as exhibiting antimicrobial properties against Mycobacterium abscessus.

This compound functions by selectively inhibiting the phosphorylation and activation of Akt (Protein Kinase B), a key regulator in the PI3K/Akt/mTOR signaling pathway. The complete inhibition of Akt occurs at a concentration of approximately 2.5 μM, leading to the suppression of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, it shows no activity against PDK1, SGK1, or PI3-kinase .

Anticancer Properties

The compound has demonstrated significant anticancer activity:

- Cell Growth Inhibition : Exhibits an IC50 of approximately 2-6 μM in various cancer cell lines, including rhabdomyosarcoma cells .

- Induction of Apoptosis : 10-DEBC induces apoptosis through mechanisms involving the inhibition of pro-survival signals mediated by Akt .

Antimicrobial Activity

Recent studies have highlighted the efficacy of 10-DEBC against Mycobacterium abscessus:

- Inhibition Against M. abscessus : The minimum inhibitory concentration (MIC) for M. abscessus was found to be 3.006 μg/mL in MH broth and 5.81 μg/mL in 7H9 broth. The MIC90 values were reported as 4.766 μg/mL and 9.53 μg/mL respectively .

- Effectiveness Against Resistant Strains : 10-DEBC has shown comparable effectiveness against both clarithromycin-sensitive and -resistant strains of M. abscessus, indicating its potential as a treatment option for drug-resistant infections .

Summary of Biological Activity

| Activity Type | Details |

|---|---|

| Akt Inhibition | Complete inhibition at 2.5 μM |

| IC50 (Cancer Cells) | ~2-6 μM (varies by cell type) |

| Antimicrobial MIC | 3.006 μg/mL (MH broth), 5.81 μg/mL (7H9 broth) |

| MIC90 for M. abscessus | 4.766 μg/mL (MH broth), 9.53 μg/mL (7H9 broth) |

Case Study: Efficacy Against M. abscessus

A study published in January 2022 explored the efficacy of 10-DEBC against clinical isolates of M. abscessus:

- In Vitro Analysis : The compound inhibited the growth of both wild-type and clarithromycin-resistant strains without cytotoxic effects on human macrophages .

- Intracellular Activity : In human embryonic cell-derived macrophages (iMACs), 10-DEBC exhibited an IC50 of 5.8 μg/mL, demonstrating its ability to penetrate and act within infected cells .

Additional Observations

In another investigation focusing on its effects on cancer cells:

- Reactive Oxygen Species Production : In U251 glioblastoma cells treated with cisplatin, 10-DEBC significantly induced reactive oxygen species production while neutralizing the anti-apoptotic effects of metformin .

- Phosphorylation Effects : The compound inhibited Akt phosphorylation by approximately 40% without affecting total Akt protein levels, suggesting a targeted mechanism that may enhance therapeutic strategies when combined with other treatments .

Propriétés

IUPAC Name |

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKSJUIYYCQZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587887 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201788-90-1 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.